1-Cyclohexyl-1-tosylmethyl isocyanide
Overview
Description
1-Cyclohexyl-1-tosylmethyl isocyanide is an organic compound with the molecular formula C15H19NO2S and a molecular weight of 277.382 g/mol . It belongs to the class of isocyanides, which are known for their unique reactivity due to the presence of the isocyanide functional group (–N≡C). This compound is characterized by a cyclohexyl group attached to a tosylmethyl isocyanide moiety, making it a versatile building block in organic synthesis.
Mechanism of Action
Target of Action
1-Cyclohexyl-1-tosylmethyl isocyanide is a primary isocyanide that belongs to the group of organic compounds
Mode of Action
The mode of action of this compound involves its unique reactivity due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . This allows it to be easily deprotonated and alkylated . For example, in the Van Leusen Reaction, tosylmethyl isocyanide (TosMIC) is used as a synthon for the conversion of a ketone into a nitrile .
Pharmacokinetics
, which may impact its absorption and distribution in the body.
Action Environment
, which could be influenced by environmental conditions such as temperature and pH.
Biochemical Analysis
Biochemical Properties
1-Cyclohexyl-1-tosylmethyl isocyanide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with essential metabolic enzymes involved in fatty acid biosynthesis and the hexosamine pathway . The compound covalently binds to the active site cysteines of these enzymes, leading to their functional inhibition. This interaction highlights the compound’s potential as a biochemical tool for studying enzyme functions and metabolic pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to inhibit key metabolic enzymes can lead to disruptions in cellular homeostasis, affecting cell growth and proliferation. Additionally, its impact on gene expression may result in altered cellular responses to environmental stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its covalent binding to biomolecules, particularly enzymes . This binding occurs at the active sites of enzymes, leading to their inhibition. The compound’s isocyanide group is responsible for this interaction, as it forms a stable covalent bond with the enzyme’s active site cysteine residues. This inhibition can result in downstream effects on metabolic pathways and cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes . At higher doses, toxic or adverse effects may be observed, including disruptions in metabolic processes and potential organ damage. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid biosynthesis and the hexosamine pathway . The compound interacts with enzymes such as FabF and GlmS, leading to their inhibition. This interaction affects metabolic flux and metabolite levels, potentially altering cellular energy balance and biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound may be directed to specific compartments or organelles, where it exerts its biochemical effects. This localization is essential for understanding the compound’s activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-1-tosylmethyl isocyanide typically involves the reaction of tosylmethyl isocyanide (TosMIC) with cyclohexyl bromide under basic conditions. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic substitution with cyclohexyl bromide to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-1-tosylmethyl isocyanide undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions with electron-deficient compounds to form heterocyclic structures.
Hydrolysis: In the presence of aqueous acid, the isocyanide group can hydrolyze to form the corresponding formamide.
Common Reagents and Conditions
Bases: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to deprotonate the tosylmethyl isocyanide, forming a carbanion intermediate.
Major Products
Scientific Research Applications
1-Cyclohexyl-1-tosylmethyl isocyanide has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly heterocycles.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, where it serves as a precursor for bioactive molecules.
Material Science: It is utilized in the synthesis of functional materials, such as polymers and nanomaterials, due to its unique reactivity.
Biological Studies: The compound is used in biochemical assays to study enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
1-Cyclohexyl-1-tosylmethyl isocyanide can be compared with other similar compounds, such as:
Tosylmethyl isocyanide (TosMIC): Both compounds share the tosylmethyl isocyanide moiety, but this compound has an additional cyclohexyl group, which can influence its reactivity and applications.
Cyclohexyl isocyanide: This compound lacks the tosylmethyl group, making it less versatile in certain synthetic applications.
Properties
IUPAC Name |
1-[cyclohexyl(isocyano)methyl]sulfonyl-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-12-8-10-14(11-9-12)19(17,18)15(16-2)13-6-4-3-5-7-13/h8-11,13,15H,3-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVZZOZWXDWACP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2CCCCC2)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589586 | |
Record name | 1-[Cyclohexyl(isocyano)methanesulfonyl]-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048971-67-0 | |
Record name | 1-[(Cyclohexylisocyanomethyl)sulfonyl]-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1048971-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[Cyclohexyl(isocyano)methanesulfonyl]-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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